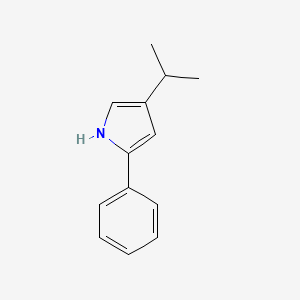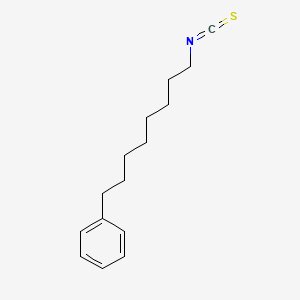![molecular formula C11H21LiSi B14265527 Lithium, [[tris(1-methylethyl)silyl]ethynyl]- CAS No. 138714-25-7](/img/structure/B14265527.png)
Lithium, [[tris(1-methylethyl)silyl]ethynyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- is a chemical compound known for its unique properties and applications in various fields. It is a member of the organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups. This compound is particularly notable for its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Preparation Methods
The synthesis of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- typically involves the reaction of lithium acetylide with tris(1-methylethyl)silyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
LiC≡CH+(i-Pr)3SiCl→LiC≡CSi(i-Pr)3+LiCl
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, to ensure consistent quality and yield.
Chemical Reactions Analysis
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form silyl-substituted alkenes or alkanes.
Substitution: The silyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds. It is also employed in the preparation of silyl-protected intermediates.
Biology: The compound is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, such as silicone polymers and resins.
Mechanism of Action
The mechanism by which Lithium, [[tris(1-methylethyl)silyl]ethynyl]- exerts its effects involves the formation of stable carbon-silicon bonds. The silyl group provides steric protection and electronic stabilization to the reactive intermediates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Lithium, [[tris(1-methylethyl)silyl]ethynyl]- can be compared with other similar compounds, such as:
Triisopropylsilylacetylene: Similar in structure but lacks the lithium atom, making it less reactive in certain applications.
Trimethylsilylacetylene: Contains a smaller silyl group, resulting in different steric and electronic properties.
Triethylsilylacetylene: Has a different alkyl group, affecting its reactivity and stability.
The uniqueness of Lithium, [[tris(1-methylethyl)silyl]ethynyl]- lies in its combination of a lithium atom with a bulky silyl group, providing a balance of reactivity and stability that is advantageous in many synthetic applications.
Properties
CAS No. |
138714-25-7 |
|---|---|
Molecular Formula |
C11H21LiSi |
Molecular Weight |
188.3 g/mol |
IUPAC Name |
lithium;ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C11H21Si.Li/c1-8-12(9(2)3,10(4)5)11(6)7;/h9-11H,2-7H3;/q-1;+1 |
InChI Key |
HFJLVCSZHYISAK-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)[Si](C#[C-])(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


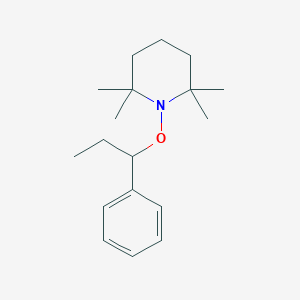
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
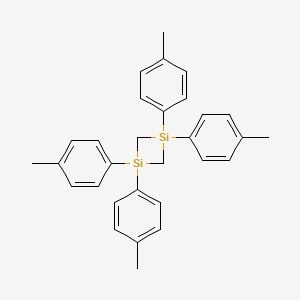

![2-(4-Hexylphenyl)-5-[(6-methyloctyl)oxy]pyrazine](/img/structure/B14265485.png)
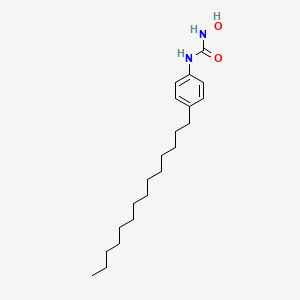
![2-Acetyl-4-([1,1'-biphenyl]-4-yl)phthalazin-1(2H)-one](/img/structure/B14265489.png)
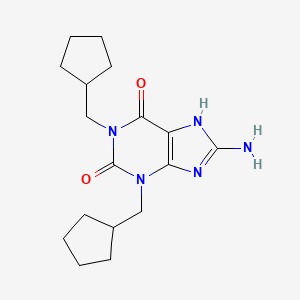
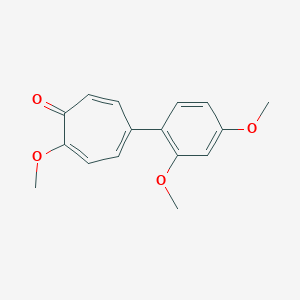
![{[2-(4-Methylphenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B14265497.png)
![3-Chloro-2-{[4-(chloromethyl)-1,3,2-dioxastibolan-2-yl]oxy}propan-1-ol](/img/structure/B14265504.png)
